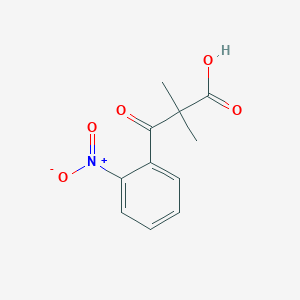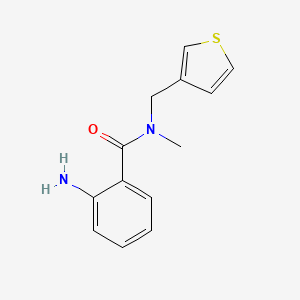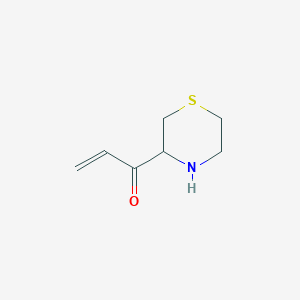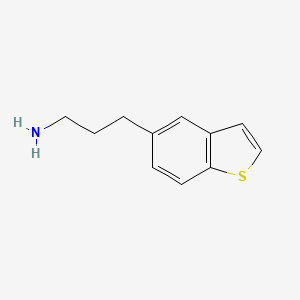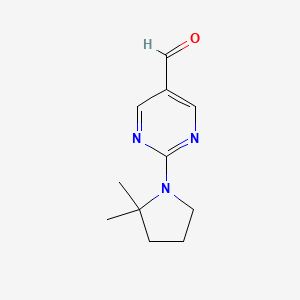![molecular formula C9H14F3NO B13179116 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13179116.png)
3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic compound that features a trifluoromethyl group and an azabicyclo structure. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various chemical and biological applications. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it a potential candidate for drug development and other industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reaction of 4-oxahomoadamantan-5-one with hydrazine to form (3-exo,7-endo)-7-hydroxybicyclo[3.3.1]nonane-3-carbohydrazide. This intermediate is then reacted with p-(trifluoromethyl)benzaldehyde to obtain the desired bicyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
Types of Reactions
3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
科学研究应用
3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development due to its stability and lipophilicity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its bioactivity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors involved in various biological processes .
相似化合物的比较
Similar Compounds
Bicyclo[3.3.1]nonane: A simpler analog without the trifluoromethyl group.
Bicyclo[3.3.1]nonan-9-one: A ketone derivative of the bicyclic structure.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A similar compound with additional methyl groups and nitrogen atoms.
Uniqueness
3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and lipophilicity. This makes it a valuable compound for various applications, particularly in drug development and industrial chemistry.
属性
分子式 |
C9H14F3NO |
|---|---|
分子量 |
209.21 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C9H14F3NO/c10-9(11,12)8(14)4-6-2-1-3-7(5-8)13-6/h6-7,13-14H,1-5H2 |
InChI 键 |
CIKUVALPELDGLU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC(CC(C1)N2)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


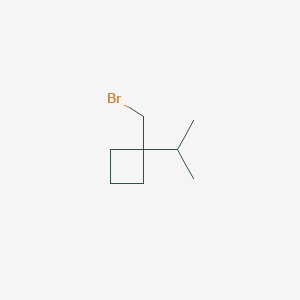
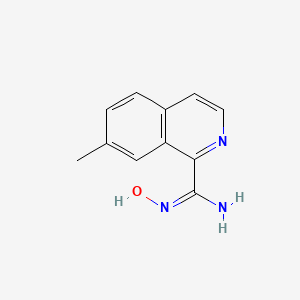
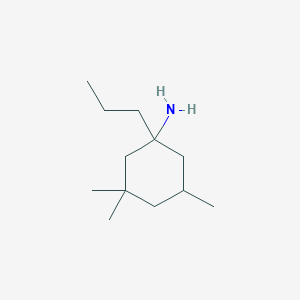
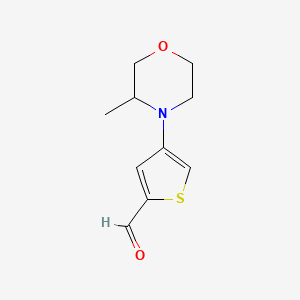

![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13179063.png)

![tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13179076.png)
